molecular formula C7H14O B13943628 2-Ethyl-3-propyloxirane CAS No. 53897-32-8

2-Ethyl-3-propyloxirane

Cat. No.: B13943628
CAS No.: 53897-32-8
M. Wt: 114.19 g/mol
InChI Key: ZNAFWUJVHGNGIF-UHFFFAOYSA-N
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Description

2-Ethyl-3-propyloxirane is an organic compound with the molecular formula C7H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, where an oxirane ring is substituted with ethyl and propyl groups. It is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-propyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone. The reaction proceeds via a concerted mechanism, forming the oxirane ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more stable peroxycarboxylic acids or their derivatives to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-propyloxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-3-propyloxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-ethyl-3-propyloxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows it to interact with different molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-propyloxirane is unique due to the specific combination of ethyl and propyl substituents on the oxirane ring. This unique structure imparts distinct reactivity and properties compared to its similar counterparts. The presence of both ethyl and propyl groups can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions .

Properties

CAS No.

53897-32-8

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-ethyl-3-propyloxirane

InChI

InChI=1S/C7H14O/c1-3-5-7-6(4-2)8-7/h6-7H,3-5H2,1-2H3

InChI Key

ZNAFWUJVHGNGIF-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)CC

Origin of Product

United States

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